Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant. [] It is classified as a tricyclic amine structurally related to amitriptyline. [] While its primary application is in the treatment of muscle spasms, its role in scientific research extends to its use as a model drug in various drug delivery systems and analytical chemistry research. [], [], []
Cyclobenzaprine hydrochloride is a muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. It is structurally related to tricyclic antidepressants and functions by acting on the central nervous system to reduce muscle tone and spasticity. The compound is classified as a skeletal muscle relaxant and is often prescribed alongside rest, physical therapy, and other treatments for muscle pain.
Cyclobenzaprine hydrochloride was first synthesized by Hoffmann-LaRoche & Co. and has since been utilized in various therapeutic applications. It is available in oral form, typically as a tablet or capsule, and is recognized under various brand names, including Flexeril.
The synthesis of cyclobenzaprine hydrochloride can be achieved through a one-pot process that enhances efficiency and reduces production costs. This method involves several key steps:
Cyclobenzaprine hydrochloride has a complex molecular structure characterized by its tricyclic framework.
The primary chemical reactions involved in the synthesis of cyclobenzaprine hydrochloride include:
Cyclobenzaprine hydrochloride exerts its effects primarily through central nervous system pathways:
Cyclobenzaprine hydrochloride is primarily used for:
Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant with a complex pharmacological profile. Its chemical designation is 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride, and it has the molecular formula C₂₀H₂₁N·HCl (molar mass: 311.85 g/mol) [6]. This crystalline solid exhibits structural and mechanistic parallels to tricyclic antidepressants while serving distinct therapeutic roles in musculoskeletal medicine. The compound’s unique dual identity—as both a failed antidepressant candidate and a repurposed muscle relaxant—underscores the serendipity of pharmaceutical development and receptor-targeted drug design.
Cyclobenzaprine’s origin traces to 1961, when Merck & Company first synthesized it during exploratory antidepressant research [4]. Initial studies revealed limited antidepressant efficacy but notable effects on skeletal muscle tone. After extensive clinical evaluation, the U.S. Food and Drug Administration (FDA) approved it in 1977 for acute musculoskeletal spasms under the brand name Flexeril® [1] [4]. The synthesis involves:
Cyclobenzaprine belongs to the dibenzocycloheptene class, sharing core structural elements with tricyclic antidepressants (TCAs) like amitriptyline and imipramine [2] [7]. Critical comparative features include:
Structural Feature | Cyclobenzaprine | Amitriptyline |
---|---|---|
Core Tricyclic System | Dibenzocycloheptene | Dibenzocycloheptene |
Double Bond Position | 5-10 position | Saturated |
Side Chain | Dimethylaminopropylidene | Dimethylaminopropyl |
Molecular Formula | C₂₀H₂₁N·HCl | C₂₀H₂₃N·HCl |
Table 1: Structural comparison with amitriptyline [2] [7].
This single double-bond difference minimally alters receptor affinity but significantly shifts clinical effects toward muscle relaxation. Cyclobenzaprine exhibits:
Cyclobenzaprine’s FDA approvals reflect expanding formulations and indications:
Year | Formulation | Indication | Brand |
---|---|---|---|
1977 | Immediate-release tablet | Acute musculoskeletal spasms | Flexeril® |
2007 | Extended-release capsule | Once-daily muscle spasm management | Amrix® |
2024* | Sublingual tablet (5.6 mg) | Fibromyalgia (Fast Track designation) | Tonmya® |
Table 2: Key regulatory milestones [1] [3] [5].NDA under review as of June 2025 [8].
Original approvals focused on short-term adjunctive therapy (2–3 weeks) for muscle spasms [1] [9]. Recent phase 3 trials (RELIEF, RESILIENT) demonstrate efficacy in fibromyalgia:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3